N-(4-phenyl-1,3-thiazol-2-yl)phenazine-1-carboxamide
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Overview
Description
N-(4-phenyl-1,3-thiazol-2-yl)phenazine-1-carboxamide is a complex organic compound that features a thiazole ring and a phenazine moiety. Thiazole rings are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties . Phenazine derivatives are also notable for their biological activities, particularly in antimicrobial and anticancer applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-phenyl-1,3-thiazol-2-yl)phenazine-1-carboxamide typically involves the formation of the thiazole ring followed by its attachment to the phenazine moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the cyclization process .
Industrial Production Methods
This may include the use of continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(4-phenyl-1,3-thiazol-2-yl)phenazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the phenazine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-(4-phenyl-1,3-thiazol-2-yl)phenazine-1-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential anticancer activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of N-(4-phenyl-1,3-thiazol-2-yl)phenazine-1-carboxamide involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity . The phenazine moiety can intercalate into DNA, disrupting replication and transcription processes . These interactions lead to the compound’s antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
N-(4-phenyl-1,3-thiazol-2-yl)heptanamide: Similar in structure but with a heptanamide group instead of a phenazine moiety.
N-(4-phenyl-1,3-thiazol-2-yl)-1,3-benzothiazol-2-amine: Contains a benzothiazole ring instead of a phenazine moiety.
Uniqueness
N-(4-phenyl-1,3-thiazol-2-yl)phenazine-1-carboxamide is unique due to its combination of a thiazole ring and a phenazine moiety, which imparts a broad spectrum of biological activities. This dual functionality makes it a versatile compound for various scientific and industrial applications .
Properties
Molecular Formula |
C22H14N4OS |
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Molecular Weight |
382.4 g/mol |
IUPAC Name |
N-(4-phenyl-1,3-thiazol-2-yl)phenazine-1-carboxamide |
InChI |
InChI=1S/C22H14N4OS/c27-21(26-22-25-19(13-28-22)14-7-2-1-3-8-14)15-9-6-12-18-20(15)24-17-11-5-4-10-16(17)23-18/h1-13H,(H,25,26,27) |
InChI Key |
KCEQTEYWDNUBRH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=CC4=NC5=CC=CC=C5N=C43 |
Origin of Product |
United States |
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